3-Ethylazetidine-3-carboxylic acid
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Overview
Description
3-Ethylazetidine-3-carboxylic acid is a four-membered heterocyclic compound containing an azetidine ring with an ethyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethylazetidine-3-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of ethylamine with a suitable dihalide, followed by cyclization to form the azetidine ring. The carboxylic acid group can be introduced through subsequent functional group transformations.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes efficiently .
Chemical Reactions Analysis
Types of Reactions: 3-Ethylazetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The azetidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
3-Ethylazetidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and catalysts for various industrial processes
Mechanism of Action
The mechanism by which 3-ethylazetidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The azetidine ring’s strain and reactivity play a crucial role in its chemical behavior. The compound can interact with enzymes and receptors, potentially leading to biological effects such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with a carboxylic acid group at the 2-position.
L-Azetidine-2-carboxylic acid: A naturally occurring amino acid found in sugar beets.
Azetidine-3-carboxylic acid: Similar to 3-ethylazetidine-3-carboxylic acid but without the ethyl group.
Uniqueness: this compound is unique due to the presence of the ethyl group, which can influence its reactivity and interactions compared to other azetidine derivatives. This structural variation can lead to different chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-ethylazetidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-6(5(8)9)3-7-4-6/h7H,2-4H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFIMLHWRVBLOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CNC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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